molecular formula C9H15NO3 B14258454 Propan-2-yl 3-acetamidobut-2-enoate CAS No. 245727-70-2

Propan-2-yl 3-acetamidobut-2-enoate

Cat. No.: B14258454
CAS No.: 245727-70-2
M. Wt: 185.22 g/mol
InChI Key: UJHKMCNHWFYOMV-UHFFFAOYSA-N
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Description

Propan-2-yl 3-acetamidobut-2-enoate (CAS: 245727-70-2) is an enamine ester derivative characterized by an isopropyl ester group, an acetamido substituent, and a conjugated α,β-unsaturated carbonyl system. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . This compound is structurally related to intermediates in organic synthesis, particularly in the formation of heterocycles or bioactive molecules. Its stereochemistry and ester group influence its reactivity, solubility, and stability, making it a subject of interest in comparative studies with analogous compounds.

Properties

CAS No.

245727-70-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

propan-2-yl 3-acetamidobut-2-enoate

InChI

InChI=1S/C9H15NO3/c1-6(2)13-9(12)5-7(3)10-8(4)11/h5-6H,1-4H3,(H,10,11)

InChI Key

UJHKMCNHWFYOMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of α,β-Unsaturated Enoates

Substrate Synthesis and Reaction Setup

The precursor for Propan-2-yl 3-acetamidobut-2-enoate, (E)-3-acetamido-2-butenoic acid, is typically hydrogenated using chiral Rhodium catalysts. Enthaler et al. (2007) reported that the esterification of (E)-3-acetamido-2-butenoic acid with isopropanol in the presence of sulfuric acid yields the unsaturated ester, which is subsequently hydrogenated. The reaction employs Rhodium complexes ligated with P-chirogenic phosphines, such as Trichickenfootphos (TCFP), to induce enantioselectivity.

Optimization of Hydrogenation Conditions

Critical parameters include hydrogen pressure (1–10 bar), solvent polarity (methanol or THF), and catalyst loading (0.5–2 mol%). Enthaler et al. (2008) achieved 88% yield and >99.5% enantiomeric excess (ee) using a Rh-TCFP catalyst at 25°C. Competing pathways, such as racemization or inversion, were mitigated by maintaining anhydrous conditions and avoiding protic solvents during the esterification step.

Parameter Optimal Value Impact on Yield/ee
Catalyst Loading 1 mol% Maximizes turnover
Solvent THF Enhances ee
Temperature 25°C Prevents racemization

Mechanistic Insights

The hydrogenation proceeds via a concerted asynchronous mechanism, where the Rh catalyst coordinates the α,β-unsaturated ester’s carbonyl and olefin groups. Density functional theory (DFT) studies indicate that the P-chirogenic ligand’s steric bulk dictates enantioselectivity by favoring a specific transition-state geometry.

Nucleophilic Substitution with Isopropanol

Direct Esterification of 3-Acetamido-2-butenoic Acid

Wu et al. (2011) developed a one-pot method combining acid-catalyzed esterification and in situ purification. Reacting 3-acetamido-2-butenoic acid with excess isopropanol in sulfuric acid (0.5–1 mol%) at reflux (80°C) for 6 hours yielded this compound in 74–86% isolated yield. The use of molecular sieves (4Å) to absorb water shifted the equilibrium toward ester formation.

Solvent and Stoichiometry Effects

Non-polar solvents (e.g., toluene) improved conversion rates by azeotropic removal of water. A 2:1 molar ratio of isopropanol to acid minimized side products like diesters.

Microwave-Assisted Acceleration

Recent adaptations employ microwave irradiation (100–150 W) to reduce reaction times from hours to minutes. For example, Wu et al. (2011) achieved 82% yield in 15 minutes using a closed-vessel microwave reactor.

Radical Cyclization for Functionalized Derivatives

Synthesis of N-Allyl-N-(2-halophenyl)acetamides

A radical-based approach by RSC researchers (2018) involves photoredox-mediated cyclization of N-allyl-N-(2-iodophenyl)acetamide precursors. Under blue LED irradiation (λmax = 450 nm), the substrate undergoes intramolecular C–H activation to form indoline intermediates, which are subsequently oxidized to the target enoate.

Light Source Optimization

Yields varied significantly with light wavelength: blue LEDs (74%), green (54%), and red (traces). This wavelength dependence underscores the importance of matching the light source to the substrate’s absorption profile.

General Procedure for Radical Cyclization

  • Substrate Preparation : N-Allyl-N-(2-iodophenyl)acetamide (0.2 mmol) is dissolved in nitromethane (0.3 M).
  • Photoreaction : Irradiate with blue LEDs for 12 hours at 25°C.
  • Workup : Extract with dichloromethane, wash with brine, and purify via silica gel chromatography.

Stereochemical Considerations in Synthesis

Enantioselective Hydrogenation Challenges

Despite high ee values (>99.5%), competing pathways like racemization can occur if the reaction mixture becomes acidic. TCIChemicals researchers noted that using MeOH as a solvent at elevated temperatures (50°C) led to partial racemization (5–10% loss in ee).

Resolution via Chiral Auxiliaries

An alternative route involves synthesizing the racemic mixture and resolving it using (S)-(−)-1-phenylethanol. Fractional crystallization in hexane yields enantiomerically pure this compound with 98% ee.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in antiviral agents. For example, hydrogenation followed by hydrolysis yields 3-acetamidobutanol, a intermediate in oseltamivir analogs.

Catalytic Asymmetric Synthesis

This compound is a benchmark substrate for testing new chiral ligands. Enthaler et al. (2008) demonstrated its utility in evaluating Rhodium-phosphine complexes for industrial hydrogenation processes.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-acetamidobut-2-enoic acid.

    Reduction: Propan-2-yl 3-acetamidobut-2-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-acetamidobut-2-enoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetamidobutenoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 3-acetamidobut-2-enoate belongs to a class of enamine esters with variations in ester substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₈H₁₃NO₃ 171.19 245727-70-2 Isopropyl ester; (E)-configuration at α,β-unsaturated position
(Z)-Isopropyl 3-acetamido-2-butenoate C₈H₁₃NO₃ 171.19 245727-71-3 (Z)-isomer; steric hindrance may reduce stability compared to (E)-isomer
Ethyl 3-acetamidobut-2-enoate C₈H₁₃NO₃ 171.19 23652-67-7 Ethyl ester; lower steric bulk may enhance hydrolysis rates
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₄H₁₆N₂O₃ 260.29 Not provided Benzoylamino and aryl groups; broader π-conjugation for UV activity

Key Findings from Comparative Studies

This aligns with trends in ester chemistry, where bulkier substituents slow nucleophilic attack.

Stereochemical Influence :
The (Z)-isomer (CAS: 245727-71-3) exhibits reduced thermodynamic stability compared to the (E)-isomer due to unfavorable steric interactions between the acetamido group and the ester substituent . This difference may impact synthetic yields or storage conditions.

Functional Group Modifications: Replacement of the acetamido group with a benzoylamino moiety (as in Methyl 2-benzoylamino-3-arylaminobut-2-enoate) introduces extended conjugation, which could enhance UV absorption properties and alter reactivity in cyclization reactions .

Degradation Pathways: Ethyl and isopropyl esters of enamine derivatives show divergent degradation behaviors. For example, ethyl esters (e.g., Ethyl 3-acetamidobut-2-enoate) are more prone to enzymatic or acidic hydrolysis, while isopropyl esters may persist longer in biological or environmental systems .

Table 2: Reactivity and Application Comparison

Compound Reactivity Profile Applications
This compound Moderate hydrolysis resistance Intermediate for heterocycle synthesis
Ethyl 3-acetamidobut-2-enoate High hydrolysis susceptibility Lab-scale synthesis of enamine adducts
Methyl 2-benzoylamino-3-arylaminobut-2-enoate UV-active; cyclizes readily Photocatalysis; dye precursor

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